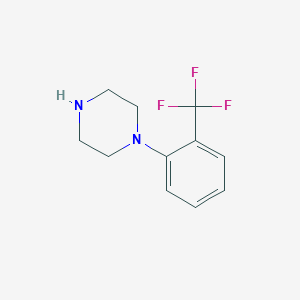

1-(2-Trifluoromethylphenyl)piperazine

Description

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUBMIDXJRGARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980493 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63854-31-9 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63854-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(Trifluoromethyl)phenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063854319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(trifluoromethyl)phenyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Trifluoromethylphenyl)piperazine (TFMPP)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Trifluoromethylphenyl)piperazine (TFMPP), a synthetic compound of the phenylpiperazine class. TFMPP is a notable serotonergic agent, primarily utilized in scientific research to investigate the function of the serotonin system. This document details its fundamental physicochemical properties, established synthetic routes with an exemplary protocol, and robust analytical methodologies for its characterization. Furthermore, it offers an in-depth exploration of its pharmacological profile, including its mechanism of action, receptor binding affinities, and its application as a tool compound in neuroscience. Safety protocols, handling guidelines, and the current regulatory landscape are also addressed to ensure its responsible use in a laboratory setting.

Introduction

This compound, commonly abbreviated as o-TFMPP or 2-TFMPP, is a N-arylpiperazine derivative that has garnered significant interest in the fields of pharmacology and neuroscience.[1][2] While structurally related compounds have been explored as recreational substances, the primary utility of TFMPP in a scientific context is as a research tool to probe the complexities of the serotonergic neurotransmitter system.[3][4][5] Its distinct pharmacological profile, characterized by its activity at multiple serotonin (5-HT) receptor subtypes, makes it a valuable ligand for studying receptor function and signaling pathways.[3][6][7] This guide aims to consolidate the technical information essential for researchers employing TFMPP, providing a foundation built on established scientific literature and best practices.

Physicochemical and Molecular Characteristics

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity.[2]

Chemical Identity:

-

IUPAC Name: 1-[2-(trifluoromethyl)phenyl]piperazine[8]

-

Common Synonyms: o-TFMPP, 2-TFMPP, 2-(1-Piperazinyl)benzotrifluoride[9][10][11]

Table 1: Physicochemical Properties of TFMPP

| Property | Value | Source |

| Molecular Formula | C11H13F3N2 | [8][11] |

| Molecular Weight | 230.23 g/mol | [8][11] |

| Physical State | Liquid (at 20°C) | [9] |

| Appearance | Colorless to yellow viscous liquid | [2] |

| Boiling Point | 65-71 °C (at 15 mmHg) | [12] |

| Density | 1.21-1.23 g/mL (at 25 °C) | [2] |

| Solubility | Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL | [10] |

| pKa | The pKa values for the parent piperazine molecule are approximately 9.8 and 5.7. The substitution on the nitrogen atom is expected to influence these values. | [13] |

| Storage Temperature | Room Temperature; Recommended <15°C in a cool, dark place. | [9] |

Synthesis and Analytical Characterization

The synthesis of TFMPP is most effectively achieved through modern cross-coupling methodologies, which offer high yields and good functional group tolerance compared to older, harsher methods.[14]

Synthetic Routes: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[14][15] This reaction is particularly well-suited for coupling aryl halides (like 1-bromo-2-(trifluoromethyl)benzene) with amines (like piperazine).[16] The choice of palladium catalyst, phosphine ligand, and base is critical for optimizing reaction efficiency and yield.[16][17]

Causality in Method Selection: The Buchwald-Hartwig approach is favored over classical methods like nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[14][16] The palladium catalyst facilitates the coupling by cycling through a series of oxidative addition and reductive elimination steps, which lowers the activation energy for the C-N bond formation.[15]

Experimental Protocol: Representative Synthesis of TFMPP

This protocol describes a general procedure for the synthesis of TFMPP via a Buchwald-Hartwig amination.

Materials:

-

1-Bromo-2-(trifluoromethyl)benzene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

A suitable phosphine ligand (e.g., XPhos, BINAP)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOt-Bu))

-

Anhydrous toluene or dioxane (solvent)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add the palladium precatalyst, the phosphine ligand, and the base (NaOt-Bu).

-

Reagent Addition: Add piperazine and the anhydrous solvent (e.g., toluene). Stir the mixture for several minutes to ensure homogeneity.

-

Substrate Addition: Add 1-bromo-2-(trifluoromethyl)benzene to the reaction mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: The crude product is then purified by column chromatography on silica gel to yield this compound as a liquid.

-

Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC or GC-FID.

Workflow Diagram: Synthesis and Validation

This diagram illustrates the logical flow from starting materials to a validated final product.

Caption: Workflow for TFMPP Synthesis and Validation.

Analytical Validation

To ensure the integrity of experimental results, rigorous analytical validation of synthesized TFMPP is mandatory.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for both qualitative identification and purity assessment. The electron ionization (EI) mass spectrum of TFMPP will show characteristic fragment ions resulting from the cleavage of the piperazine ring.[18][19]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for quantitative analysis to determine the purity of the compound. A validated method with a suitable column and mobile phase can achieve excellent separation and quantification.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation, confirming the connectivity of atoms and the position of the trifluoromethylphenyl group on the piperazine ring.

Pharmacological Profile: A Serotonergic Modulator

TFMPP's primary pharmacological action is mediated through its interaction with the serotonin (5-HT) system. It acts as a non-selective 5-HT receptor agonist and a serotonin releasing agent.[1][3][21]

Mechanism of Action

TFMPP exhibits a multi-target profile within the serotonergic system:

-

Receptor Agonism: It binds to and activates several 5-HT receptor subtypes, with notable affinity for the 5-HT1B and 5-HT2C receptors.[3][6] It functions as a full agonist at most of these sites, though it may act as a weak partial agonist or antagonist at the 5-HT2A receptor.[3]

-

Serotonin Release: TFMPP also interacts with the serotonin transporter (SERT), leading to the release of serotonin from presynaptic terminals.[3] This action contributes to the overall increase in synaptic serotonin levels.

-

Selectivity: Unlike some related compounds, TFMPP has minimal effect on dopamine or norepinephrine reuptake or release, making it a relatively selective tool for studying the serotonin system.[3]

Signaling Pathway Diagram: 5-HT1B Receptor Activation

The stimulus properties of TFMPP are believed to be primarily mediated through the 5-HT1B receptor, a Gi/o-coupled receptor.[6][22]

Caption: TFMPP-mediated 5-HT1B receptor signaling cascade.

Receptor Binding Affinity

The affinity of TFMPP for various receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

Table 2: Receptor Binding Profile of TFMPP

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| 5-HT1A | 288 - 1950 | Full Agonist | [3] |

| 5-HT1B | 30 - 132 | Full Agonist | [3] |

| 5-HT1D | 282 | Full Agonist | [3] |

| 5-HT2A | 160 - 269 | Weak Partial Agonist / Antagonist | [3] |

| 5-HT2C | 62 | Full Agonist | [3] |

| SERT | 121 (EC50) | Releaser | [3] |

Note: Ki values can vary between studies depending on the experimental conditions and tissue preparation.

Applications in Research & Drug Development

TFMPP's defined pharmacological profile makes it a valuable tool in several research domains.

-

Tool Compound in Neuroscience: It is widely used in preclinical studies to investigate the physiological roles of 5-HT1B and 5-HT2C receptors in behaviors such as anxiety, feeding, and aggression.[3][23] Its ability to produce specific stimulus effects in animal models makes it a standard compound for drug discrimination studies aimed at understanding 5-HT1B receptor activation.[22]

-

Intermediate in Drug Synthesis: As a substituted piperazine, TFMPP serves as a versatile building block in medicinal chemistry for the synthesis of more complex molecules targeting the central nervous system.[2]

-

Analytical Reference Standard: In forensic and clinical toxicology, TFMPP is used as a reference standard for the identification and quantification of piperazine-derived designer drugs in seized materials and biological samples.[10][20]

Safety, Handling, and Regulatory Status

Toxicology Profile

TFMPP can induce a range of adverse effects, including anxiety, headache, nausea, and tremors.[3][21] When used recreationally, often in combination with benzylpiperazine (BZP), it can cause significant sympathomimetic toxicity, including palpitations, agitation, and seizures.[21]

Handling and Storage Protocols

Self-Validating Safety System: Adherence to a strict safety protocol is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[24][25]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[24][25]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[24]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Storing under an inert gas is recommended as the compound can be air sensitive.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[24]

Regulatory Overview

The legal status of TFMPP varies significantly by country. It is a controlled substance in numerous jurisdictions, including Canada (Schedule III), China, and New Zealand (Class C).[3] In the United States, it is not scheduled at the federal level but is controlled in some states, such as Florida.[3] Researchers must be aware of and comply with all applicable regulations in their region.

Conclusion

This compound is a potent and relatively selective serotonergic agent whose value as a research tool is well-established. Its utility in elucidating the function of 5-HT receptor subtypes, particularly 5-HT1B, is significant. A thorough understanding of its synthesis, analytical chemistry, pharmacology, and safety requirements is paramount for any scientist or developer utilizing this compound. By adhering to the rigorous protocols and scientific principles outlined in this guide, researchers can confidently and responsibly leverage TFMPP to advance the frontiers of neuroscience and drug discovery.

References

-

Trifluoromethylphenylpiperazine - Wikipedia. [Link]

-

Namera, A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Toxicology. [Link]

-

McKenney, J. D., & Glennon, R. A. (1986). TFMPP may produce its stimulus effects via a 5-HT1B mechanism. Pharmacology Biochemistry and Behavior. [Link]

-

Cunningham, K. A., & Appel, J. B. (1987). Possible 5-hydroxytryptamine (5-HT1) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology. [Link]

-

Gauvin, D. V., & Holloway, F. A. (1992). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior. [Link]

-

Emerit, M. B., et al. (1988). A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain. Journal of Neurochemistry. [Link]

-

Berg, K. A., et al. (1998). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Behavioral Neurobiology of Psychedelic Drugs. [Link]

-

Cunningham, K. A., & Appel, J. B. (1987). Possible 5-hydroxytryptamine (5-HT 1 ) receptor involvement in the stimulus properties of 1-(m-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Forensic Sciences. [Link]

-

Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017). Toxicology and Applied Pharmacology. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. (2005). SWGDRUG.org. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Peters, F. T., et al. (2003). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Journal of Mass Spectrometry. [Link]

-

Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

-

Herndon, L. A., et al. (1992). Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine. Pharmacology Biochemistry and Behavior. [Link]

-

1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE Drug Fact Sheet. (2024). Drug Enforcement Administration. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]

-

Christensen, A. S. (2009). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

-

Hao, H., et al. (2016). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. Journal of Forensic Research. [Link]

-

Isom, J., et al. (2020). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences. [Link]

-

1-[3-(trifluoromethyl)phenyl]piperazine - Chemical Synthesis Database. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

-

Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST Chemistry WebBook. [Link]

-

1-(2-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 2777670 - PubChem. [Link]

-

Bishnoi, S., & Rochelle, G. T. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

-

Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [Link]

Sources

- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. esmed.org [esmed.org]

- 5. caymanchem.com [caymanchem.com]

- 6. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. 1-(2-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 2777670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 63854-31-9 | TCI AMERICA [tcichemicals.com]

- 10. caymanchem.com [caymanchem.com]

- 11. scbt.com [scbt.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. uregina.ca [uregina.ca]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemistry.mdma.ch [chemistry.mdma.ch]

- 20. ikm.org.my [ikm.org.my]

- 21. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemicalbook.com [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)phenylpiperazine (2-TFMPP)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 2-(Trifluoromethyl)phenylpiperazine (2-TFMPP), a psychoactive compound of the phenylpiperazine class. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate pharmacodynamics of 2-TFMPP, from its primary molecular targets to the downstream signaling cascades it elicits. We will explore its receptor binding profile, functional activity at various serotonin receptor subtypes, and its influence on serotonin transport. Furthermore, this guide details established experimental protocols for the in vitro and in vivo characterization of 2-TFMPP, offering a robust framework for future research and development endeavors.

Introduction: Unraveling the Complexity of a Serotonergic Modulator

2-(Trifluoromethyl)phenylpiperazine (2-TFMPP) is a synthetic compound that has garnered significant interest within the scientific community due to its complex serotonergic activity. While often encountered in the context of recreational drug use, its distinct pharmacological profile serves as a valuable tool for dissecting the multifaceted roles of the serotonin system in the central nervous system. This guide moves beyond a surface-level description of its effects to provide a detailed, mechanistic understanding of how 2-TFMPP interacts with its molecular targets to produce its characteristic physiological and behavioral outcomes. By understanding the causality behind its actions, from receptor affinity to downstream signaling, we can better appreciate its potential as a research probe and understand the basis of its psychoactive properties.

Primary Pharmacological Profile: A Multi-Targeted Approach to Serotonergic Modulation

The principal mechanism of action of 2-TFMPP involves its direct interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Its pharmacological profile is characterized by a moderate to high affinity for several key players in the serotonin system, acting primarily as an agonist at these sites.

Receptor Binding Affinities

The affinity of 2-TFMPP for various serotonin receptors has been characterized through radioligand binding assays. These studies are fundamental to understanding its potential sites of action. The binding affinities (Ki values) are a measure of how tightly the drug binds to the receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM (Range) | Reference(s) |

| 5-HT1A | 288 - 1950 | [1] |

| 5-HT1B | 30 - 132 | [1] |

| 5-HT1D | 282 | [1] |

| 5-HT2A | 160 - 269 | [1] |

| 5-HT2C | 62 | [1] |

| SERT | 121 (EC50) | [1] |

Note: The variability in reported Ki values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue preparation.

Functional Activity at Serotonin Receptors

Beyond simple binding, the functional consequence of 2-TFMPP's interaction with these receptors is crucial. It acts as a full agonist at most of the 5-HT1 and 5-HT2 receptor subtypes it binds to, with the exception of the 5-HT2A receptor, where it exhibits weak partial agonism or even antagonism.[1] This mixed functional profile contributes to its complex behavioral effects.

Interaction with the Serotonin Transporter (SERT)

In addition to its direct receptor agonism, 2-TFMPP also interacts with the serotonin transporter (SERT).[1] This interaction leads to the release of serotonin from presynaptic terminals, further amplifying its serotonergic effects.[2] This dual mechanism of direct receptor activation and indirect enhancement of synaptic serotonin levels is a key feature of its pharmacology.

Downstream Signaling Cascades: From Receptor Activation to Cellular Response

The activation of G-protein coupled receptors (GPCRs) by 2-TFMPP initiates a cascade of intracellular signaling events. The specific G-protein subtype to which a receptor is coupled determines the subsequent second messenger pathway that is activated or inhibited.

5-HT1 Receptor Family (Gαi/o-coupled)

The 5-HT1A and 5-HT1B/1D receptors are predominantly coupled to the inhibitory G-protein, Gαi/o.[3][4][5] Activation of these receptors by 2-TFMPP leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] This reduction in cAMP can have widespread effects on neuronal excitability and gene expression.

Figure 1: 2-TFMPP signaling via Gαi/o-coupled 5-HT1A/1B receptors.

5-HT2 Receptor Family (Gαq/11-coupled)

The 5-HT2A and 5-HT2C receptors are primarily coupled to the G-protein Gαq/11.[7][8][9] Upon activation by 2-TFMPP, Gαq/11 stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[12][13] This signaling pathway is crucial for many excitatory neuronal processes.

Figure 2: 2-TFMPP signaling via Gαq/11-coupled 5-HT2A/2C receptors.

Experimental Methodologies for Characterizing 2-TFMPP

A thorough understanding of 2-TFMPP's mechanism of action relies on a suite of well-established in vitro and in vivo experimental techniques. The following protocols provide a framework for the detailed pharmacological characterization of this and similar compounds.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of 2-TFMPP for various serotonin receptor subtypes.

Principle: This competitive binding assay measures the ability of unlabeled 2-TFMPP to displace a radioactively labeled ligand with known affinity for the target receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Add increasing concentrations of unlabeled 2-TFMPP.

-

Add the membrane preparation to initiate the binding reaction.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the 2-TFMPP concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of 2-TFMPP that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: General workflow for a radioligand binding assay.

Objective: To measure the functional potency and efficacy of 2-TFMPP at Gαq/11-coupled receptors (e.g., 5-HT2C) by monitoring changes in intracellular calcium.

Principle: Activation of Gαq/11-coupled receptors leads to an increase in intracellular calcium. Calcium-sensitive fluorescent dyes are used to detect these changes.

Step-by-Step Protocol:

-

Cell Culture and Dye Loading:

-

Culture cells stably expressing the receptor of interest (e.g., HEK293 cells expressing 5-HT2C receptors) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

-

Compound Addition and Fluorescence Measurement:

-

Use a fluorescence plate reader to measure baseline fluorescence.

-

Add increasing concentrations of 2-TFMPP to the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each concentration of 2-TFMPP.

-

Plot the fluorescence change against the logarithm of the 2-TFMPP concentration.

-

Use non-linear regression to determine the EC50 value (the concentration of 2-TFMPP that produces 50% of the maximal response) and the Emax (the maximum response).

-

In Vivo Characterization

Objective: To assess the in vivo subjective effects of 2-TFMPP and determine which receptor subtypes mediate these effects.

Principle: Animals are trained to discriminate between the effects of a specific drug (the training drug, e.g., 2-TFMPP) and a vehicle (e.g., saline). Once the discrimination is learned, other drugs can be tested to see if they produce similar subjective effects (generalization) or block the effects of the training drug (antagonism).[14][15]

Step-by-Step Protocol:

-

Training Phase:

-

Train rats in a two-lever operant conditioning chamber.

-

On days when the training drug (e.g., 1.0 mg/kg 2-TFMPP) is administered, presses on one lever (the "drug lever") are reinforced with a food pellet.

-

On days when the vehicle is administered, presses on the other lever (the "saline lever") are reinforced.

-

Continue training until the rats reliably press the correct lever based on the injection they received.

-

-

Testing Phase (Generalization):

-

Administer various doses of 2-TFMPP or other test compounds.

-

Record the percentage of responses on the drug-appropriate lever.

-

Full generalization occurs when a test drug produces a high percentage of responding on the drug lever, indicating similar subjective effects to the training drug.

-

-

Testing Phase (Antagonism):

-

Pre-treat the animals with a receptor antagonist before administering the training dose of 2-TFMPP.

-

A successful antagonist will block the discriminative stimulus effects of 2-TFMPP, resulting in a shift of responding to the saline lever.

-

Studies have shown that the discriminative stimulus properties of 2-TFMPP are primarily mediated by the 5-HT1B receptor.[16][17]

Conclusion: A Multifaceted Serotonergic Modulator

2-TFMPP presents a compelling case study in the complexity of serotonergic pharmacology. Its mechanism of action is not confined to a single molecular target but rather involves a nuanced interplay of direct agonism at multiple 5-HT receptor subtypes and modulation of serotonin reuptake. This multi-target engagement results in a complex downstream signaling profile, activating both inhibitory Gαi/o and excitatory Gαq/11 pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for researchers seeking to utilize 2-TFMPP as a pharmacological tool and for those in the field of drug development aiming to design novel therapeutics with refined serotonergic activity. The continued investigation into the intricate pharmacology of compounds like 2-TFMPP will undoubtedly further illuminate the diverse roles of the serotonin system in health and disease.

References

-

Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Retrieved January 8, 2026, from [Link]

- Auerbach, S. B., Kamalakannan, N., & Rutter, J. J. (1990). TFMPP and RU24969 enhance serotonin release from rat hippocampus. European Journal of Pharmacology, 190(1-2), 51-57.

- Berg, K. A., Cropper, J. D., Niswender, C. M., Sanders-Bush, E., & Clarke, W. P. (1998). m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1195-1202.

- Raymond, J. R., Hnatowich, M., Lefkowitz, R. J., & Caron, M. G. (1990). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 100(4), 875-882.

- Roth, B. L., Choudhary, M. S., Khan, N., & Uluer, A. Z. (1997). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacology & Therapeutics, 198, 107-123.

- Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Journal of Medicinal Chemistry, 62(21), 9438-9475.

-

Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved January 8, 2026, from [Link]

- Nichols, D. E. (2018). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 70(3), 544-585.

- Johnson, M. P., & Nichols, D. E. (2019). 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins. ACS Chemical Neuroscience, 10(7), 3141-3152.

- Robertson, D. W., Bloomquist, W., Wong, D. T., & Cohen, M. L. (1992). mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. Life Sciences, 50(8), 599-605.

- Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 99, 56-65.

- Dai, J., Gu, L., & Li, L. (2008). Phospholipase C, Ca2+, and calmodulin signaling are required for 5-HT2A receptor-mediated transamidation of Rac1 by transglutaminase. Journal of Biological Chemistry, 283(51), 35649-35657.

- Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (2001). Differential coupling of 5-HT1 receptors to G proteins of the Gi family. British Journal of Pharmacology, 132(7), 1489-1498.

- Buccafusco, J. J. (Ed.). (2009). Methods of behavior analysis in neuroscience. CRC press.

- Kurrasch-Orbaugh, D. M., Parrish, J. C., Watts, V. J., & Nichols, D. E. (2003). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: the involvement of MAP kinases. Journal of Neurochemistry, 86(4), 980-991.

- Cunningham, K. A., & Callahan, P. M. (1986). TFMPP may produce its stimulus effects via a 5-HT1B mechanism. Pharmacology Biochemistry and Behavior, 24(1), 43-47.

- Hédou, G., & Fillion, G. (1994). 5-Hydroxytryptamine1A Receptor Synthetic Peptides. Mechanisms of Adenylyl Cyclase Inhibition. Journal of Biological Chemistry, 269(24), 16646-16652.

- Pigott, T. A., & Nichols, D. E. (2012). Affinity values (K i in nM) at selected serotonin receptor isoforms. Bioorganic & Medicinal Chemistry Letters, 22(17), 5625-5629.

- Glennon, R. A., & Lucki, I. (1988). Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation. Pharmacology Biochemistry and Behavior, 31(1), 1-5.

- Justinova, Z., & Goldberg, S. R. (2007). Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats.

- Johnson, M. P., & Nichols, D. E. (2019). 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins. ACS Chemical Neuroscience, 10(7), 3141-3152.

- Berg, K. A., Maayani, S., & Clarke, W. P. (1994). Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves. Molecular Pharmacology, 46(5), 947-954.

- Wacker, D., Wang, C., Katritch, V., Han, G. W., Huang, X. P., Vardy, E., ... & Roth, B. L. (2017). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 168(5), 852-864.

- Koek, W., Colpaert, F. C., & Slangen, J. L. (2004). The role of training dose in drug discrimination: a review. Psychopharmacology, 174(2), 151-163.

- Mlinar, B., & Corradetti, R. (2006). Serotonin 5-HT (2A) receptor activation induces 2-arachidonoylglycerol release through a phospholipase c-dependent mechanism. Journal of Neurochemistry, 99(4), 1164-1175.

- Dessauer, C. W., Tesmer, J. J., Sprang, S. R., & Gilman, A. G. (2021). Gαi1 inhibition mechanism of ATP-bound adenylyl cyclase type 5.

- Bacqué-Cazenave, J., Cattaert, D., & Del-Bene, F. (2003). Pharmacological characterization of an adenylyl cyclase-coupled 5-HT receptor in Aplysia. Journal of Neurophysiology, 89(3), 1436-1446.

- Price, G. W., Burton, M. J., & Middlemiss, D. N. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 130(4), 703-712.

- Chang-Fong, J., & Roth, B. L. (2001). A unique phenotype of 5-HT2C, agonist-induced GTPγ35S binding, transferable to 5-HT2A and 5-HT2B, upon swapping intracellular regions. British Journal of Pharmacology, 132(4), 863-870.

- Taylor, M. J., Norbury, H. M., & Murphy, G. M. (2012). Systematic review and meta-analysis of serotonin transporter genotype and discontinuation from antidepressant treatment. Journal of Affective Disorders, 143(1-3), 1-9.

- Kim, H., Lim, S. W., Kim, S., Kim, J. W., Chang, Y. H., & Carroll, B. J. (2013). Serotonin transporter genotype and function in relation to antidepressant response in Koreans. Psychopharmacology, 225(2), 283-290.

- Taylor, M. J., Sen, S., & Bhagwagar, Z. (2010). Antidepressant response and the serotonin transporter gene-linked polymorphic region.

- Risch, N., Herrell, R., Lehner, T., Liang, K. Y., Eaves, L., Hoh, J., ... & Merikangas, K. R. (2009). Interaction between the serotonin transporter gene (5-HTTLPR), stressful life events, and risk of depression: a meta-analysis. JAMA, 301(23), 2462-2471.

Sources

- 1. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxytryptamine1A receptor synthetic peptides. Mechanisms of adenylyl cyclase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT(2A) receptor activation induces 2-arachidonoylglycerol release through a phospholipase c-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. TFMPP may produce its stimulus effects via a 5-HT1B mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacology of 1-(ortho-Trifluoromethylphenyl)piperazine

Introduction: Situating oTFMPP in the Phenylpiperazine Landscape

1-(ortho-Trifluoromethylphenyl)piperazine, commonly abbreviated as oTFMPP, is a psychoactive compound belonging to the phenylpiperazine chemical class. This class is renowned for its diverse interactions with the serotonergic system, with prominent members like meta-Chlorophenylpiperazine (mCPP) and the more widely studied isomer of oTFMPP, 1-(3-trifluoromethylphenyl)piperazine (mTFMPP), serving as mainstays in neuropharmacological research.[1][2] Phenylpiperazines are structurally characterized by a piperazine ring linked to a phenyl group, with various substitutions on the phenyl ring dictating their receptor binding affinity, selectivity, and functional activity.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing moiety that significantly influences a molecule's pharmacokinetic and pharmacodynamic properties. Its placement on the phenyl ring (ortho, meta, or para) creates distinct stereoelectronic profiles, leading to differential receptor interactions. While mTFMPP is well-documented as a non-selective serotonin receptor agonist and releasing agent, data specifically characterizing the ortho-isomer is less abundant in publicly accessible literature.[1][3] This guide, therefore, will synthesize the available information on oTFMPP, contextualize its pharmacology within the broader phenylpiperazine class, and delineate established experimental frameworks for its comprehensive characterization. The primary focus will be on its interactions with the serotonin (5-HT) receptor system, which is the defining feature of this compound class.

Pharmacodynamics: The Molecular Interface

The pharmacodynamics of a compound describe its effects on the body, beginning at the molecular level with receptor binding and culminating in a physiological response.[4][5] For oTFMPP, this is centered on its activity as a serotonergic agent.

Receptor Binding Profile

The crucial first step in oTFMPP's mechanism of action is its binding to various neurotransmitter receptors. Phenylpiperazines typically exhibit affinity for multiple serotonin (5-HT) receptor subtypes. The related compound, mTFMPP, shows notable affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, acting as a full agonist at most sites but as a weak partial agonist or antagonist at the 5-HT2A receptor.[1] It also binds the serotonin transporter (SERT), evoking serotonin release.[1]

While a comprehensive, publicly available binding affinity table specifically for oTFMPP is scarce, it is reasonable to hypothesize a similar, yet distinct, profile. The ortho-positioning of the bulky, lipophilic -CF3 group likely induces a conformational change in how the molecule docks into the binding pockets of its target receptors compared to the meta-isomer. This can alter affinity (Ki) and selectivity.

Table 1: Representative Receptor Binding Profile of the Related Isomer, mTFMPP

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

| 5-HT1A | 288–1,950 | Full Agonist |

| 5-HT1B | 30–132 | Full Agonist |

| 5-HT1D | 282 | Full Agonist |

| 5-HT2A | 160–269 | Weak Partial Agonist / Antagonist |

| 5-HT2C | 62 | Full Agonist |

| SERT | 121 (EC50) | Releaser |

Data compiled from publicly available resources for 1-(3-trifluoromethylphenyl)piperazine (mTFMPP) to provide a comparative context.[1]

Mechanism of Action & Signal Transduction

As a presumed 5-HT receptor agonist, oTFMPP's primary mechanism of action involves binding to and activating these receptors, which are predominantly G-protein coupled receptors (GPCRs).[6] Activation of different 5-HT receptor subtypes triggers distinct intracellular signaling cascades. For instance, agonism at the 5-HT2C receptor, a Gq/11-coupled receptor, initiates the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger, while DAG activates protein kinase C (PKC).[7]

This cascade is fundamental to the excitatory effects mediated by 5-HT2C receptor activation. The subjective effects reported for related phenylpiperazines, such as anxiety and dysphoria, are often linked to potent 5-HT2C agonism.[3]

}

Figure 1: Postulated 5-HT2C receptor signaling cascade for oTFMPP.

Pharmacokinetics: The Body's Influence

Pharmacokinetics describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME).[8][9] These parameters determine the onset, intensity, and duration of the drug's effects.

-

Absorption: Phenylpiperazines are typically administered orally and are readily absorbed from the gastrointestinal tract.[10][11]

-

Distribution: As relatively small, lipophilic molecules, they are expected to cross the blood-brain barrier to exert their effects on the central nervous system.

-

Metabolism: Hepatic metabolism via cytochrome P450 (CYP) enzymes is the primary route of elimination for many phenylpiperazines. For mTFMPP, metabolism involves enzymes like CYP2D6, CYP1A2, and CYP3A4.[1] The primary metabolite is often a hydroxylated form (e.g., HO-TFMPP).[2] The ortho-isomer likely undergoes similar metabolic transformations, although the specific enzymes and rates may differ due to steric hindrance from the -CF3 group's position.

-

Excretion: Metabolites are typically excreted in the urine.

Experimental Protocols: A Framework for Characterization

To rigorously define the pharmacology of oTFMPP, a series of validated in vitro and in vivo assays are required. Here, we provide a detailed methodology for a foundational in vitro experiment.

Protocol: In Vitro Radioligand Binding Assay for Receptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of oTFMPP for a specific serotonin receptor subtype (e.g., human 5-HT2C) using a competitive radioligand binding assay. This is a cornerstone experiment for characterizing any new compound.[12]

Objective: To quantify the affinity of oTFMPP for the 5-HT2C receptor by measuring its ability to displace a known high-affinity radioligand.

Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

-

Radioligand: e.g., [³H]mesulergine (a high-affinity 5-HT2C antagonist).

-

Test Compound: 1-(ortho-Trifluoromethylphenyl)piperazine.

-

Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and a cell harvester.

-

Scintillation vials and liquid scintillation cocktail.

-

Liquid Scintillation Counter.

Methodology:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize gently in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

-

Compound Dilution: Prepare a serial dilution of oTFMPP in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]mesulergine (at a final concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-Specific Binding (NSB): Add 50 µL of the non-specific control (Mianserin), 50 µL of [³H]mesulergine, and 100 µL of the membrane preparation.

-

Competitive Binding: Add 50 µL of each oTFMPP dilution, 50 µL of [³H]mesulergine, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific receptor kinetics) for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of oTFMPP.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value (the concentration of oTFMPP that displaces 50% of the radioligand).

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

}

Figure 2: Experimental workflow for a radioligand binding assay.

In Vivo Effects & Behavioral Pharmacology

The subjective and behavioral effects of a compound are the net result of its complex pharmacodynamic and pharmacokinetic profile. In humans, mTFMPP is known to produce effects including dysphoria, anxiety, and mild stimulant-like feelings, but is rarely used alone recreationally.[1][3] In animal studies, mTFMPP can serve as a discriminative stimulus, meaning animals can be trained to recognize its internal state.[13] Drug discrimination studies are powerful tools to classify the subjective effects of novel compounds by testing for generalization to known drugs.[14][15] It is plausible that oTFMPP would produce a similar, though perhaps quantitatively different, discriminative stimulus cue.

Clinical and Safety Considerations

A significant concern with potent serotonergic agents is the risk of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonin activity in the central and peripheral nervous systems.[16][17][18][19][20] Symptoms range from mild (shivering, diarrhea) to severe (muscle rigidity, fever, seizures).[16] The risk is highest when multiple serotonergic drugs are combined.[18][19] Given its presumed mechanism as a serotonin agonist and potential releasing agent, oTFMPP carries a theoretical risk of inducing or contributing to this syndrome, particularly if co-administered with other serotonergic medications like SSRIs, MAOIs, or triptans.[19]

Conclusion and Future Directions

1-(ortho-Trifluoromethylphenyl)piperazine is a member of a pharmacologically significant class of serotonergic agents. While its specific properties are not as extensively documented as its meta-isomer, its chemical structure strongly suggests a profile as a non-selective serotonin receptor agonist. Its unique stereochemistry, conferred by the ortho-substituted -CF3 group, warrants a full pharmacological workup to elucidate its precise receptor affinity, selectivity, functional efficacy, and metabolic fate.

The experimental protocols detailed in this guide provide a clear and robust pathway for such a characterization. A comprehensive understanding of oTFMPP's pharmacology is essential for its potential application in research settings and for predicting its physiological and toxicological effects. Future research should focus on generating a complete receptor binding profile, conducting functional assays (e.g., calcium mobilization or [³⁵S]GTPγS binding) to determine agonist/antagonist properties at each receptor, and performing in vivo studies to characterize its behavioral effects and pharmacokinetic profile. This foundational data will be critical for the scientific community to fully understand the role of this compound in probing the complexities of the serotonergic system.

References

-

Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

-

Rochat, B., et al. (1994). Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP). Neuropharmacology, 33(3-4), 449-456. [Link]

-

Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. Wikipedia, the free encyclopedia. [Link]

-

Pottie, E., & Stove, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]

-

Drug Enforcement Administration. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE (Street Names: TFMPP or Molly; Often found in combination with BZP). DEA Diversion Control Division. [Link]

-

Herling, S., & Shannon, H. E. (1986). Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Psychopharmacology, 89(4), 433-437. [Link]

-

Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. PubChem Compound Database. [Link]

-

Travagli, R. A., et al. (1999). Characterization of the in vitro effects of 5-hydroxytryptamine (5-HT) on identified neurones of the rat dorsal motor nucleus of the vagus (DMV). British Journal of Pharmacology, 128(6), 1331-1338. [Link]

-

Yoshikado, T., et al. (2022). Physiologically-based pharmacokinetic model-based translation of OATP1B-mediated drug-drug interactions from coproporphyrin I to probe drugs. Clinical and Translational Science, 15(6), 1495-1506. [Link]

-

Rush, C. R., et al. (2012). Relationship Between Drug Discrimination and Ratings of Subjective Effects: Implications for Assessing and Understanding the Abuse Potential of d-Amphetamine in Humans. Neuropsychopharmacology, 37(8), 1953-1964. [Link]

-

Allison, A. C. (2001). Mechanisms of action of mycophenolate mofetil. Lupus, 10 Suppl 1, S6-S8. [Link]

-

Ichikawa, J., & Meltzer, H. Y. (2002). Psychopharmacology of atypical antipsychotic drugs: From the receptor binding profile to neuroprotection and neurogenesis. Psychiatry and Clinical Neurosciences, 56(5), 447-454. [Link]

-

Mayo Clinic. (n.d.). Serotonin syndrome. Mayo Clinic. [Link]

-

Siso, O., & Serror, K. (2023). Pharmacokinetics. StatPearls. [Link]

-

Shamburek, R. D., & Schubert, M. L. (1992). Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. Gastroenterology, 102(6), 2091-2106. [Link]

-

Perez-Alvarez, V. M., et al. (2013). Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. Chemical Biology & Drug Design, 82(5), 584-592. [Link]

-

Cleveland Clinic. (n.d.). Serotonin Syndrome: What It Is, Causes, Symptoms & Treatment. Cleveland Clinic. [Link]

-

MSD Manuals. (n.d.). Overview of Pharmacodynamics. MSD Manual Professional Version. [Link]

-

Li, M. Y., et al. (2011). Drug Discrimination in Methamphetamine-Trained Rats: Effects of Cholinergic Nicotinic Compounds. The Journal of Pharmacology and Experimental Therapeutics, 336(3), 814-822. [Link]

-

Wikipedia. (n.d.). Serotonin syndrome. Wikipedia, the free encyclopedia. [Link]

-

Alila Medical Media. (2022, June 27). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation [Video]. YouTube. [Link]

-

Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. [Link]

-

MedlinePlus. (2024, April 3). Serotonin syndrome. MedlinePlus Medical Encyclopedia. [Link]

-

Colpaert, F. C. (2006). Drug Discrimination: Historical Origins, Important Concepts, and Principles. Psychopharmacology, 184(3-4), 317-330. [Link]

-

de Bartolomeis, A., et al. (2018). Antipsychotic drugs: From receptor-binding profiles to metabolic side effects. Current Neuropharmacology, 16(8), 1210-1223. [Link]

-

Doogue, M. P., & Polasek, T. M. (2023). Pharmacodynamics. StatPearls. [Link]

-

Scotton, W. J., et al. (2019). Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions. International Journal of Tryptophan Research, 12, 1178646919873925. [Link]

-

Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

-

de Bartolomeis, A., et al. (2018). Receptor-binding profile of antipsychotic drugs. ResearchGate. [Link]

-

de Bartolomeis, A., et al. (2018). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 16(8), 1210-1223. [Link]

-

Ninja Nerd. (2022, September 2). Pharmacodynamics [Video]. YouTube. [Link]

-

Ninja Nerd. (2022, July 22). Pharmacokinetics | Drug Absorption [Video]. YouTube. [Link]

-

Vera, M. (2021). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]

-

Thomson, A. W., et al. (1995). Mode of action of tacrolimus (FK506): molecular and cellular mechanisms. Transplantation Proceedings, 27(1), 10-14. [Link]

-

Miedziaszczyk, M., & Idasiak-Piechocka, I. (2025). Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors. Frontiers in Pharmacology. [Link]

Sources

- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Overview of Pharmacodynamics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 5. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 7. innoprot.com [innoprot.com]

- 8. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relationship Between Drug Discrimination and Ratings of Subjective Effects: Implications for Assessing and Understanding the Abuse Potential of d-Amphetamine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug Discrimination: Historical Origins, Important Concepts, and Principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Serotonin syndrome - Symptoms & causes - Mayo Clinic [mayoclinic.org]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. Serotonin syndrome - Wikipedia [en.wikipedia.org]

- 19. Serotonin syndrome: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 20. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

(2-Trifluoromethylphenyl)piperazine serotonin receptor activity

An In-Depth Technical Guide to the Serotonin Receptor Activity of (2-Trifluoromethylphenyl)piperazine (TFMPP)

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the serotonergic system. (2-Trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a phenylpiperazine derivative that has been utilized both as a research tool and, illicitly, as a recreational substance.[1][2] Its complex pharmacological profile, characterized by non-selective interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter, makes it a valuable, albeit challenging, pharmacological probe. This document provides a detailed examination of TFMPP's receptor binding, functional activity, downstream signaling, and the experimental methodologies required for its characterization. Our objective is to furnish a field-proven guide that combines theoretical mechanisms with practical, validated protocols to support rigorous scientific inquiry.

Molecular Profile of TFMPP

1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a synthetic compound used extensively in neuroscience research to probe the function of the serotonin system.[3][4]

-

Molecular Formula: C₁₁H₁₃F₃N₂[1]

-

Molar Mass: 230.234 g·mol⁻¹[1]

-

Chemical Class: Phenylpiperazine[1]

-

Physical Appearance: Typically an off-white or yellowish solid.[1]

-

Synonyms: 1-(m-Trifluoromethylphenyl)piperazine, 1-(meta-Trifluoromethylphenyl)piperazine.[3]

Initially explored for its potential therapeutic applications, its psychoactive effects led to its emergence as a recreational drug, often sold in combination with benzylpiperazine (BZP) to crudely mimic the effects of MDMA ("Ecstasy").[1][3] This history underscores the potent and centrally acting nature of its serotonergic activity.

Serotonergic Pharmacological Profile

TFMPP's primary mechanism of action involves direct interaction with multiple serotonin receptor subtypes and the serotonin transporter (SERT).[2][5] It is fundamentally a non-selective serotonergic agent.[6][7]

Receptor Binding Affinity

TFMPP exhibits moderate to high affinity for several key 5-HT receptor subtypes, with a notable lack of significant affinity for the 5-HT₃ receptor. This property can be exploited experimentally to differentiate its effects from other arylpiperazines like m-chlorophenylpiperazine (mCPP), which does interact with 5-HT₃ receptors.[1][6]

| Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) | Reference(s) |

| 5-HT₁A | 288–1,950 nM (Kᵢ) | [1] |

| 5-HT₁B | 30–132 nM (Kᵢ) | [1] |

| 5-HT₁D | 282 nM (Kᵢ) | [1] |

| 5-HT₂A | 160–269 nM (Kᵢ) | [1] |

| 5-HT₂C | 62 nM (Kᵢ) | [1] |

| 5-HT₃ | 2,373 nM (IC₅₀) | [1][6] |

| SERT | 121 nM (EC₅₀) | [1] |

Functional Activity

Beyond simple binding, TFMPP's functional activity defines its pharmacological effects. It acts as an agonist at most of the 5-HT receptors it binds to, meaning it activates them to produce a cellular response.

-

5-HT₁/5-HT₂ Receptors: TFMPP functions as a full agonist at 5-HT₁ₐ, 5-HT₁ₑ, and 5-HT₂C receptors.[1] Its activity at the 5-HT₂ₐ receptor is more complex, where it has been characterized as a weak partial agonist or even an antagonist.[1] The head-twitch response observed in rodents, a behavioral proxy for psychedelic effects, is linked to its 5-HT₂ₐ agonism.[1]

-

Serotonin Transporter (SERT): TFMPP is not only a ligand for SERT but also acts as a serotonin releasing agent, which contributes significantly to its overall effect of increasing extracellular serotonin levels.[1][4] It has negligible effects on dopamine or norepinephrine transporters.[1]

Receptor-Mediated Signaling Pathways

The physiological and behavioral effects of TFMPP are a direct consequence of the intracellular signaling cascades it initiates upon receptor binding. As most serotonin receptors are G-protein coupled receptors (GPCRs), TFMPP's activity is transduced through these pathways.[8][9]

Gαᵢ-Coupled 5-HT₁ Receptor Signaling

5-HT₁ receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₁ₑ) are predominantly coupled to the inhibitory G-protein, Gαᵢ.[10] Agonism by TFMPP at these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] This pathway is fundamental to the inhibitory effects of serotonin in the central nervous system.

Caption: Gαᵢ-coupled signaling pathway activated by TFMPP at 5-HT₁ receptors.

Gαᵩ-Coupled 5-HT₂ Receptor Signaling

In contrast, 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂C) are coupled to the Gαᵩ G-protein.[12] TFMPP agonism here activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a wide range of excitatory cellular effects.[8]

Caption: Gαᵩ-coupled signaling pathway activated by TFMPP at 5-HT₂ receptors.

Core Experimental Protocols

Characterizing the interaction of a compound like TFMPP with serotonin receptors requires robust and validated in vitro assays. The following protocols provide a framework for determining binding affinity and functional activity.

Protocol: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of TFMPP for a specific 5-HT receptor subtype by measuring its ability to compete with a known high-affinity radioligand.[13]

Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of TFMPP.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT receptor of interest, or homogenized brain tissue (e.g., rat frontal cortex for 5-HT₂ₐ).[14][15]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT₂ₐ).[14]

-

Test Compound: TFMPP hydrochloride solution.

-

Non-specific Agent: A high concentration (e.g., 10 µM) of a known, non-labeled ligand (e.g., serotonin or ketanserin) to determine non-specific binding.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[15][16]

-

Wash Buffer: Ice-cold binding buffer.

-

Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a cell harvester.[14][15]

-

Scintillation Cocktail & Counter: For quantifying radioactivity.[14]

Step-by-Step Methodology:

-

Plate Preparation: Pre-soak filter plates with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding of the radioligand to the filter.[14][15]

-

Assay Setup: In a 96-well assay plate, add reagents in the following order for a final volume of 250 µL:

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.[15]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Quantification: Dry the filter plate (e.g., 30-60 min at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[14][15]

-

Data Analysis:

-

Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).

-

Plot the percentage of specific binding against the log concentration of TFMPP.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Experimental workflow for a radioligand competition binding assay.

Protocol: Functional cAMP Assay for Gαᵢ-Coupled Receptors

This protocol measures the ability of TFMPP to inhibit adenylyl cyclase activity via a Gαᵢ-coupled receptor (e.g., 5-HT₁ₐ). The assay quantifies the reduction in cAMP levels produced in response to a stimulator like forskolin.[11]

Objective: To determine the potency (EC₅₀) and efficacy of TFMPP as an agonist at a Gαᵢ-coupled 5-HT receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the Gαᵢ-coupled 5-HT receptor of interest.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: TFMPP hydrochloride solution.

-

cAMP Detection Kit: A commercial kit based on a sensitive technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[17][18] These kits typically include lysis buffer and detection reagents (e.g., antibody-dye conjugates, acceptor beads).

-

Cell Culture Medium & Reagents.

Step-by-Step Methodology:

-

Cell Culture: Plate the cells in a 96- or 384-well plate and grow to near confluency.

-

Compound Preparation: Prepare serial dilutions of TFMPP. Also prepare a fixed concentration of forskolin (typically a concentration that gives 80% of its maximal effect, e.g., 1-10 µM).

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add stimulation buffer containing both a fixed concentration of forskolin and the varying concentrations of TFMPP.

-

Include controls: cells with buffer only (basal), cells with forskolin only (stimulated), and cells with a known agonist.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

-

Cell Lysis & Detection:

-

Add the lysis buffer/detection reagents from the cAMP kit directly to the wells as per the manufacturer's protocol.[17] This step lyses the cells to release intracellular cAMP and initiates the detection reaction.

-

Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow the detection components to equilibrate.

-

-

Signal Reading: Read the plate using a plate reader compatible with the detection technology (e.g., HTRF or AlphaScreen). The signal generated is inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Plot the signal against the log concentration of TFMPP.

-

Normalize the data, setting the forskolin-only signal as 0% inhibition and the basal signal as 100% inhibition.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of TFMPP that causes a half-maximal inhibition of the forskolin-stimulated cAMP production.

-

In Vivo & Behavioral Correlates

The in vitro profile of TFMPP translates to a distinct set of behavioral effects observed in both animal models and humans.

-

Animal Studies: In rodents, TFMPP has been shown to reduce aggression and induce the head-twitch response, a behavior linked to 5-HT₂ₐ receptor activation.[1] However, it also produces aversive effects and reduces locomotor activity, and unlike many drugs of abuse, animals do not self-administer TFMPP, suggesting a lack of reinforcing properties.[1] Its discriminative stimulus effects are considered to be primarily mediated by the 5-HT₁ₑ receptor.[19][20]

-

Human Studies: In clinical settings, TFMPP administration produced feelings of dysphoria, anxiety, and confusion, alongside some stimulant-like effects.[1] While anecdotally reported to have mild psychedelic effects, controlled studies did not find significant hallucinogenic activity at the doses used.[1] The unpleasant side effects, including headaches and nausea, likely limit its abuse potential when used alone.[1]

Conclusion

(2-Trifluoromethylphenyl)piperazine is a pharmacologically complex agent characterized by its non-selective agonist activity at multiple 5-HT₁ and 5-HT₂ receptor subtypes and its ability to act as a serotonin releasing agent via SERT. Its minimal interaction with the 5-HT₃ receptor provides a key experimental advantage over similar arylpiperazines. While its lack of selectivity can complicate the interpretation of results, it remains a valuable tool for probing the integrated function of the serotonergic system. The experimental protocols detailed herein provide a validated framework for researchers to precisely quantify its interactions with specific molecular targets, enabling a deeper understanding of the intricate signaling networks governed by serotonin.

References

-

Trifluoromethylphenylpiperazine. Wikipedia. [Link]

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes. ResearchGate. [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. PubMed Central. [Link]

-

Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]

-

Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). ResearchGate. [Link]

-

mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors. PubMed. [Link]

-

Novel and atypical pathways for serotonin signaling. PubMed Central. [Link]

-

Benzylpiperazine (BZP) and TFMPP. Uniprix. [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

-

The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed. [Link]

-